2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide 2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896308-56-8
VCID: VC11872549
InChI: InChI=1S/C17H16F2N2O3S/c1-11-2-5-14(6-3-11)21-10-13(9-17(21)22)20-25(23,24)16-8-12(18)4-7-15(16)19/h2-8,13,20H,9-10H2,1H3
SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Molecular Formula: C17H16F2N2O3S
Molecular Weight: 366.4 g/mol

2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide

CAS No.: 896308-56-8

Cat. No.: VC11872549

Molecular Formula: C17H16F2N2O3S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide - 896308-56-8

Specification

CAS No. 896308-56-8
Molecular Formula C17H16F2N2O3S
Molecular Weight 366.4 g/mol
IUPAC Name 2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H16F2N2O3S/c1-11-2-5-14(6-3-11)21-10-13(9-17(21)22)20-25(23,24)16-8-12(18)4-7-15(16)19/h2-8,13,20H,9-10H2,1H3
Standard InChI Key IHDOXBKXPSKWMQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Canonical SMILES CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F

Introduction

2. Potential Applications

Sulfonamide derivatives like this compound are widely studied for their pharmacological properties:

  • Antibacterial Activity: Sulfonamides inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.

  • Anticancer Potential: Structural features suggest possible activity against tumor cell lines due to sulfonamide's role in disrupting cellular processes like splicing or kinase activity.

  • Anti-inflammatory Properties: Sulfonamides can modulate inflammatory pathways by targeting enzymes such as 5-lipoxygenase (5-LOX).

  • Enzyme Inhibition: The pyrrolidinone group may allow the compound to act as an inhibitor of specific enzymes or receptors.

3. Synthesis Pathways

The synthesis of such compounds typically involves:

  • Functionalization of the benzene ring with fluorine atoms.

  • Coupling reactions to attach the sulfonamide group.

  • Introduction of the pyrrolidinone moiety via cyclization reactions.

4. Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To verify chemical shifts corresponding to hydrogens and carbons in the structure.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups like sulfonamide (S=O stretch) and lactam (C=O stretch).

  • X-ray Crystallography: For detailed structural elucidation.

6. Hypothetical Biological Evaluation

If tested, this compound might undergo:

  • In vitro assays to evaluate cytotoxicity against cancer cell lines or bacterial strains.

  • Enzyme inhibition studies to assess its effect on specific targets like kinases or synthases.

  • Pharmacokinetic profiling to determine absorption, distribution, metabolism, and excretion (ADME) properties.

Example Data Table for Hypothetical Biological Activity

Test ParameterObserved ValueMethodology
IC₅₀ (Cancer Cell Line)~10 µMMTT Assay
MIC (Bacterial Strains)~5 µg/mLBroth Dilution Method
LogP3.2Computational Prediction
SolubilityModerate in DMSOExperimental

Further investigation into this compound's synthesis, biological evaluation, and SAR could establish its utility in pharmaceutical development. If you need detailed experimental protocols or additional insights, please specify!

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